molecular formula C23H21BrN2O4 B14948132 2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14948132
M. Wt: 469.3 g/mol
InChI Key: QWKJCAQZSWHYMR-AFUMVMLFSA-N
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Description

2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethanimidoyl group, and a hexahydro-isoindole-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the bromophenyl group, the coupling of the ethanimidoyl group, and the construction of the hexahydro-isoindole-dione core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1E)-N-{[(3-chlorophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
  • 2-{4-[(1E)-N-{[(3-fluorophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its chlorinated and fluorinated analogs

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

[(E)-1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]ethylideneamino] 3-bromobenzoate

InChI

InChI=1S/C23H21BrN2O4/c1-14(25-30-23(29)16-5-4-6-17(24)13-16)15-9-11-18(12-10-15)26-21(27)19-7-2-3-8-20(19)22(26)28/h4-6,9-13,19-20H,2-3,7-8H2,1H3/b25-14+

InChI Key

QWKJCAQZSWHYMR-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)Br)/C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)Br)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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